molecular formula C7H15Br2N B1376544 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide CAS No. 1384428-77-6

1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide

Cat. No. B1376544
CAS RN: 1384428-77-6
M. Wt: 273.01 g/mol
InChI Key: JMFXIBISBRQHGV-UHFFFAOYSA-N
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Description

“1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide” is a chemical compound . It can be used as a reactant to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines .


Molecular Structure Analysis

The InChI code for “1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide” is 1S/C6H12BrN.BrH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Crystallographic Studies

1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide has been utilized in crystallographic studies. For instance, Tong et al. (2018) explored the reversible crystal transformation of related compounds, demonstrating significant differences in hydrogen bonds affecting their thermal stability. These transformations are influenced by the pH value of the solution, highlighting the chemical's utility in studying structural changes in organic salts during purification and recrystallization processes (Tong, Zhang, Chang, & Xuan, 2018).

Organic Synthesis

In the realm of organic synthesis, this chemical has been pivotal. For example, Horning and Muchowski (1974) reported its role in the intramolecular bromoamination process. This research led to the formation of various bromomethylpyrrolidines, demonstrating its effectiveness in synthesizing complex organic structures (Horning & Muchowski, 1974). Additionally, Jain and Sain (2010) discussed its broad applicability in different bromination reactions, such as those involving alkenes, alcohols, and ketones, highlighting its environmentally friendly character in synthesis processes (Jain & Sain, 2010).

Corrosion Inhibition

In the field of corrosion inhibition, novel cationic surfactants derived from 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide have been evaluated. Hegazy et al. (2016) studied these surfactants for their ability to inhibit corrosion in carbon steel pipelines used in oil and gas wells, finding significant inhibition efficiency (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).

Environmental Applications

In environmental applications, Bates et al. (2002) utilized a related compound for CO2 capture. They created a new ionic liquid that reacts reversibly with CO2, sequestering it efficiently as a carbamate salt. This research highlights the potential of using derivatives of 1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide in capturing and reducing environmental pollutants (Bates, Mayton, Ntai, & Davis, 2002).

properties

IUPAC Name

1-(2-bromoethyl)-3-methylpyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c1-7-2-4-9(6-7)5-3-8;/h7H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFXIBISBRQHGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-3-methylpyrrolidine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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